(9-Phenyl-9H-carbazol-2-yl)boronic acid
Overview
Description
(9-Phenyl-9H-carbazol-2-yl)boronic acid is an organic boronic acid compound with the molecular formula C18H14BNO2 and a molecular weight of 287.12 g/mol . It is a white to almost white crystalline powder that is slightly soluble in tetrahydrofuran . This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through coupling reactions such as the Suzuki-Miyaura reaction .
Mechanism of Action
Target of Action
The primary target of (9-Phenyl-9H-carbazol-2-yl)boronic acid is the molecular structure of organic optoelectronic materials and liquid crystal molecules . The compound acts as an electron donor due to its boronic acid group, which is crucial in the synthesis of these materials .
Mode of Action
This compound interacts with its targets through a process known as Suzuki coupling . This reaction involves the boronic acid group of the compound, which allows it to bind to the molecular framework of the target molecules . The introduction of this compound can alter the conjugated structure of the target molecules, thereby modulating their luminescent properties .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of organic optoelectronic materials and liquid crystal molecules . By participating in the Suzuki coupling reaction, it influences the formation of C-C and C-X bonds in these pathways . The downstream effects include the alteration of the conjugated structure of the target molecules, which can lead to changes in their luminescent properties .
Result of Action
The primary result of the action of this compound is the modulation of the luminescent properties of organic optoelectronic materials and liquid crystal molecules . By altering the conjugated structure of these molecules, the compound can effectively tune their light-emitting characteristics .
Action Environment
The action of this compound is influenced by environmental factors. It should be stored under an inert gas (nitrogen or argon) at 2-8°C . These conditions can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
The biochemical properties of (9-Phenyl-9H-carbazol-2-yl)boronic acid are not well-documented in the literature. It is known that boronic acids can interact with various biomolecules, particularly enzymes and proteins that have diol-containing side chains. The boronic acid moiety can form reversible covalent bonds with these diols, allowing it to modulate the activity of these biomolecules .
Molecular Mechanism
It is known that boronic acids can interact with biomolecules through the formation of boronate esters, which can influence the activity of these molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
(9-Phenyl-9H-carbazol-2-yl)boronic acid can be synthesized through a multi-step process involving the reaction of 2-bromo-9-phenyl-9H-carbazole with triisopropyl borate in the presence of n-butyllithium . The reaction is typically carried out at low temperatures (-78°C) to ensure the stability of the intermediates . The general steps are as follows:
- Dissolve 2-bromo-9-phenyl-9H-carbazole in anhydrous tetrahydrofuran (THF).
- Cool the solution to -78°C and slowly add n-butyllithium.
- Stir the reaction mixture for 1 hour at -78°C.
- Slowly add triisopropyl borate to the reaction mixture.
- Allow the reaction to proceed at room temperature.
- Quench the reaction with water and extract the product with ethyl acetate.
- Purify the product by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar steps as the laboratory preparation, with optimizations for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(9-Phenyl-9H-carbazol-2-yl)boronic acid primarily undergoes coupling reactions, such as the Suzuki-Miyaura reaction, which is used to form carbon-carbon bonds . It can also participate in other types of reactions, including:
Oxidation: Conversion to the corresponding phenol derivative.
Reduction: Formation of the corresponding amine derivative.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Reaction: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like ethanol or water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Suzuki-Miyaura Reaction: Formation of biaryl compounds.
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
(9-Phenyl-9H-carbazol-2-yl)boronic acid has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
9-Phenylcarbazole-2-boronic acid: Similar structure but with different substitution patterns.
9-(4-Phenyl)boronic acid pinacol ester: Used in similar coupling reactions but with different solubility and reactivity properties.
Uniqueness
(9-Phenyl-9H-carbazol-2-yl)boronic acid is unique due to its specific substitution pattern on the carbazole ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and materials for electronic applications .
Properties
IUPAC Name |
(9-phenylcarbazol-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BNO2/c21-19(22)13-10-11-16-15-8-4-5-9-17(15)20(18(16)12-13)14-6-2-1-3-7-14/h1-12,21-22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAOVBUSKVZIBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC=C3N2C4=CC=CC=C4)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10736782 | |
Record name | (9-Phenyl-9H-carbazol-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10736782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001911-63-2 | |
Record name | (9-Phenyl-9H-carbazol-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10736782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (9-Phenyl-9H-carbazol-2-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.